molecular formula C23H24N4O3 B12178127 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B12178127
M. Wt: 404.5 g/mol
InChI Key: FWGOMIVLUGPCCP-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the acetyl and amino groups.

The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones. The final step involves the coupling of the indole derivative with the pyrrolidine derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways and biological processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-21(12-16-14-26-20-9-5-4-8-19(16)20)24-10-11-25-23(30)17-13-22(29)27(15-17)18-6-2-1-3-7-18/h1-9,14,17,26H,10-13,15H2,(H,24,28)(H,25,30)

InChI Key

FWGOMIVLUGPCCP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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